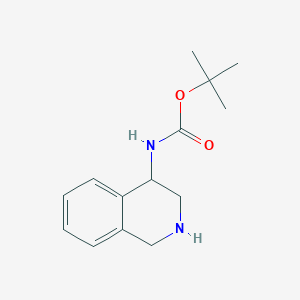

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its unique structure, which includes a tert-butyl group attached to a tetrahydroisoquinoline moiety via a carbamate linkage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the isoquinoline ring.

Reduction: Primary amines.

Substitution: Various substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Drug Development

The compound has been investigated for its potential as a therapeutic agent against various diseases. Its biological activity suggests that it may interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Notably, research indicates that tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate can act as an inhibitor or modulator of these targets, influencing their activity and offering therapeutic benefits in conditions such as inflammation and neurodegeneration.

Neuroprotective Effects

Studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. For instance, related compounds have demonstrated efficacy in preventing amyloid beta peptide aggregation, which is crucial in Alzheimer's disease research. In vitro studies indicated that these compounds could protect astrocytes from oxidative stress induced by amyloid beta . This positions this compound as a candidate for further exploration in neurodegenerative disease therapies.

Chemical Probes and Research Tools

The compound serves as a valuable chemical probe in biological research. Its ability to selectively bind to specific enzymes or receptors allows researchers to elucidate biological pathways and mechanisms of action. Interaction studies have highlighted its binding affinity with soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension. These interactions not only enhance our understanding of disease mechanisms but also aid in the identification of new therapeutic targets.

Case Study 1: Interaction with Soluble Epoxide Hydrolase

Research involving crystallographic fragment screening techniques has revealed the binding modes of this compound with soluble epoxide hydrolase. This enzyme plays a critical role in regulating blood pressure and inflammation. The findings suggest that the compound may act as an effective inhibitor of this enzyme, providing insights into potential treatments for hypertension-related disorders.

Case Study 2: Neuroprotective Mechanisms

In a study assessing the protective effects against amyloid beta-induced toxicity in astrocytes, this compound demonstrated moderate protective activity by reducing inflammatory markers such as TNF-α and reactive oxygen species. Although the results were promising in vitro, further investigations are needed to evaluate its bioavailability and efficacy in vivo models .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially affecting pathways involved in mood regulation and cognitive function. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

- tert-Butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate

Uniqueness

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .

Actividad Biológica

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its structure includes a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- Structure : The compound features a tert-butyl group and a carbamate functional group attached to the tetrahydroisoquinoline core, which contributes to its stability and reactivity.

This compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease processes. For example:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It acts as a modulator for certain receptors implicated in neurological functions and diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Activity :

- In vitro assays revealed that this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism involved caspase activation and mitochondrial dysfunction .

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | 219862-14-3 | 0.89 | Moderate anticancer activity |

| tert-Butyl indolin-3-ylcarbamate | Not listed | 0.88 | Neuroprotective effects |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate | Not listed | 0.84 | Antimicrobial properties |

Propiedades

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHAYLHGSZWLNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.